3-bromo-1-[(1-ethylpyrazol-3-yl)methyl]-4-nitroindazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-1-[(1-ethylpyrazol-3-yl)methyl]-4-nitroindazole is a complex organic compound that belongs to the class of indazole derivatives. . This compound, in particular, features a bromine atom, an ethylpyrazolyl group, and a nitro group attached to an indazole core, making it a molecule of interest for various chemical and biological studies.
Vorbereitungsmethoden
The synthesis of 3-bromo-1-[(1-ethylpyrazol-3-yl)methyl]-4-nitroindazole typically involves multi-step reactions starting from commercially available precursors. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific solvents, catalysts, and temperature control .
Analyse Chemischer Reaktionen
3-bromo-1-[(1-ethylpyrazol-3-yl)methyl]-4-nitroindazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-bromo-1-[(1-ethylpyrazol-3-yl)methyl]-4-nitroindazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-bromo-1-[(1-ethylpyrazol-3-yl)methyl]-4-nitroindazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethylpyrazolyl group can bind to specific receptors or enzymes, modulating their activity and resulting in therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
3-bromo-1-[(1-ethylpyrazol-3-yl)methyl]-4-nitroindazole can be compared with other indazole derivatives, such as:
- 3-bromo-1-[(1-methylpyrazol-3-yl)methyl]-4-nitroindazole
- 3-bromo-1-[(1-ethylpyrazol-4-yl)methyl]-4-nitroindazole
- 3-chloro-1-[(1-ethylpyrazol-3-yl)methyl]-4-nitroindazole
These compounds share similar structural features but differ in the position or type of substituents, which can influence their chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
1313410-15-9 |
---|---|
Molekularformel |
C13H12BrN5O2 |
Molekulargewicht |
350.17 g/mol |
IUPAC-Name |
3-bromo-1-[(1-ethylpyrazol-3-yl)methyl]-4-nitroindazole |
InChI |
InChI=1S/C13H12BrN5O2/c1-2-17-7-6-9(15-17)8-18-10-4-3-5-11(19(20)21)12(10)13(14)16-18/h3-7H,2,8H2,1H3 |
InChI-Schlüssel |
SIKCMRHWHYYKHR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=CC(=N1)CN2C3=C(C(=CC=C3)[N+](=O)[O-])C(=N2)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.